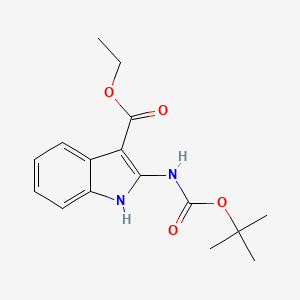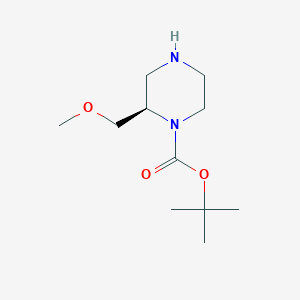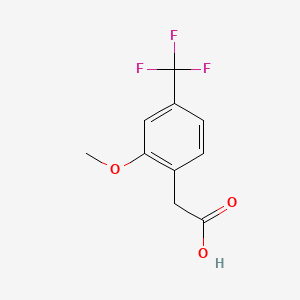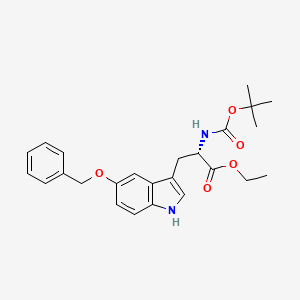
2-((叔丁氧基羰基)氨基)-1H-吲哚-3-羧酸乙酯
描述
The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amine . This is a common step in peptide synthesis and other organic reactions involving amines.科学研究应用
化学合成和衍生物
2-((叔丁氧基羰基)氨基)-1H-吲哚-3-羧酸乙酯及其衍生物主要用于化学合成。例如,Carbone 等人(2013 年)合成了该化合物的衍生物作为双吲哚生物碱 topsentin 的脱氮类似物,尽管它们对某些癌细胞系表现出中等活性 (Carbone 等人,2013 年)。类似地,Magata 等人(2017 年)描述了相关化合物的高光学纯度的对映选择性合成,展示了该化合物在立体化学控制合成中的相关性 (Magata 等人,2017 年)。
聚合物和纳米粒子合成
Yildirim 等人(2016 年)在 pH 和氧化还原响应纳米粒子系统的合成中利用了该化合物的衍生物,用于疏水性药物的空间控制递送 (Yildirim 等人,2016 年)。这说明了该化合物在开发先进药物递送系统中的潜力。
有机合成和药物开发
该化合物及其衍生物还参与各种有机合成过程。例如,Ivanov 等人(2017 年)开发了一种使用相关化合物合成卤代吡唑并[5,1-c][1,2,4]三嗪的新方法 (Ivanov 等人,2017 年)。此类过程是创造新药和新材料的基础。
安全和危害
未来方向
作用机制
Target of Action
Compounds with similar structures, such as tert-butoxycarbonyl (boc) protected amino acids, are often used in peptide synthesis .
Mode of Action
Boc-protected amino acids, which share a similar structure, are known to be used as starting materials in dipeptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions .
Biochemical Pathways
In the context of peptide synthesis, the introduction of the boc group can influence the formation of peptide bonds, which are crucial in the creation of proteins .
Result of Action
In the context of peptide synthesis, the use of boc-protected amino acids can facilitate the formation of specific peptide sequences, which can have various biological effects depending on the sequence formed .
Action Environment
Factors such as temperature, ph, and the presence of other reactive groups can influence the effectiveness and stability of boc-protected amino acids in peptide synthesis .
生化分析
Biochemical Properties
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amino groups during chemical reactions, preventing unwanted side reactions . This interaction is essential for the selective formation of peptide bonds in the presence of multiple reactive groups.
Cellular Effects
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, the Boc group can be removed under specific conditions, allowing the free amino group to participate in further biochemical reactions . This deprotection step is critical for the compound’s role in modulating cellular activities.
Molecular Mechanism
At the molecular level, Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate exerts its effects through binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino group from nucleophilic attack. Upon deprotection, the free amino group can interact with other molecules, such as enzymes or receptors, leading to enzyme inhibition or activation and changes in gene expression . This mechanism is vital for the compound’s function in biochemical synthesis and cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its Boc group can be hydrolyzed under acidic conditions, leading to the release of the free amino group . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic effects, such as enzyme inhibition or disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s safe and effective use in research and therapeutic applications.
Metabolic Pathways
Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s Boc group can be removed enzymatically or chemically, allowing the free amino group to participate in further metabolic reactions . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of Ethyl 2-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for the compound’s activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell.
属性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-21-14(19)12-10-8-6-7-9-11(10)17-13(12)18-15(20)22-16(2,3)4/h6-9,17H,5H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCCBKFSBGPNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680529 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-04-9 | |
| Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160995-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)



![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)



![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)

